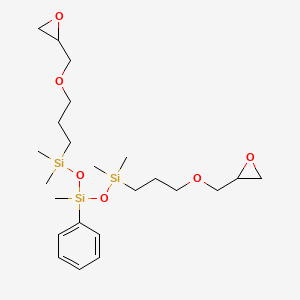

1,5-Bis(glycidoxypropyl)-3-phenyl-1,1,3,5,5-pentamethyltrisiloxane

Descripción general

Descripción

1,5-Bis(glycidoxypropyl)-3-phenyl-1,1,3,5,5-pentamethyltrisiloxane is a useful research compound. Its molecular formula is C23H42O6Si3 and its molecular weight is 498.8 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 498.22891866 g/mol and the complexity rating of the compound is 520. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Organofunctional Disiloxane Synthesis

In a study by Harabagiu et al. (1995), novel organofunctional disiloxanes were synthesized using 1,3-bis(3-glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane and aromatic amino compounds like aniline and p-aminobenzoic acid. The research explored the impact of reaction conditions on the structure of the resulting compounds, indicating the chemical's versatility in producing organofunctional siloxanes with varied properties (Harabagiu et al., 1995).

Polysiloxane Oligomers for Waterborne Polyurethane

Zhu et al. (2005) researched the preparation of waterborne polyurethane with enhanced performance using bis(methyoxyl hydroxyl)-functionalized polysiloxanes. The process involved multiple steps, beginning with the synthesis of 1,3-bis(glycidoxypropyl)tetramethyldisiloxane, followed by subsequent methoxylation and reactions with octamethylcyclotetrasiloxane. The study demonstrated the successful characterization of compounds at each stage and highlighted the potential application in improved waterborne polyurethane production (Zhu et al., 2005).

High-Temperature Gas Chromatography

Komers and Černý (1981) reported the use of 1,5-bis-(m-phenoxyphenyl)-1,1,3,3,5,5-hexaphenyltrisiloxane as a stationary phase in high-temperature gas chromatography. This application demonstrated its utility in separating mixtures of high-boiling silanes, polynuclear aromatic hydrocarbons, barbiturates, and poly(m-phenyl ethers), showcasing its role in advanced analytical techniques (Komers & Černý, 1981).

Epoxy Network Glasses

Research by Fu, Namani, and Lee (2003) investigated the impact of phenyl-trisilanol polyhedral silsesquioxane on the thermo-mechanical properties and curing of epoxy-amine networks. They found that minor amounts of this compound led to significant improvements in the value of Tg (glass transition temperature), suggesting its potential use in fabricating high-performance fiber-reinforced composites (Fu, Namani, & Lee, 2003).

Enzyme Immobilization

A study by Na et al. (2010) highlighted the effective immobilization of enzymes in glycidoxypropyl-functionalized periodic mesoporous organosilicas. They synthesized bifunctional periodic mesoporous organosilicas with ethane bridging groups and terminally bonded groups in the pore channels. This material was used for enzyme immobilization, indicating its significance in biotechnological applications (Na et al., 2010).

Propiedades

IUPAC Name |

bis[[dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy]-methyl-phenylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H42O6Si3/c1-30(2,15-9-13-24-17-21-19-26-21)28-32(5,23-11-7-6-8-12-23)29-31(3,4)16-10-14-25-18-22-20-27-22/h6-8,11-12,21-22H,9-10,13-20H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVYJNBPRFDRDPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CCCOCC1CO1)O[Si](C)(C2=CC=CC=C2)O[Si](C)(C)CCCOCC3CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H42O6Si3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40722779 | |

| Record name | 1,1,3,5,5-Pentamethyl-1,5-bis{3-[(oxiran-2-yl)methoxy]propyl}-3-phenyltrisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40722779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865811-59-2 | |

| Record name | 1,1,3,5,5-Pentamethyl-1,5-bis{3-[(oxiran-2-yl)methoxy]propyl}-3-phenyltrisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40722779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

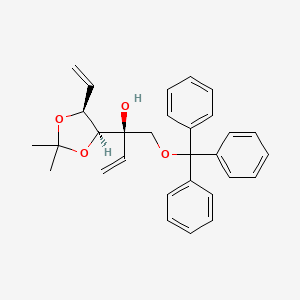

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidine-11-carbonitrile](/img/structure/B3160010.png)

![methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-[3-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate](/img/structure/B3160015.png)

![methyl 3-{[(4-methylbenzoyl)amino]methyl}-1H-indole-2-carboxylate](/img/structure/B3160024.png)

![Methyl 2-[[3-(dimethylaminomethylidenecarbamoyl)piperidin-1-yl]methyl]-3-nitrobenzoate](/img/structure/B3160026.png)

![(1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid](/img/structure/B3160040.png)

![4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carbaldehyde](/img/structure/B3160096.png)

![(18-oxo-4,10-dithia-1-azatetracyclo[9.7.0.03,7.012,17]octadeca-3(7),5,12,14,16-pentaen-8-yl) acetate](/img/structure/B3160103.png)